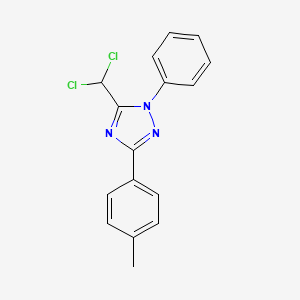![molecular formula C26H30N2O B15101056 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B15101056.png)
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone is a complex organic compound with a unique structure that combines a biphenyl group, a pyrrole ring, and a piperidine moiety
準備方法
The synthesis of 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the Piperidine Moiety: The piperidine group can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves coupling the biphenyl, pyrrole, and piperidine intermediates under specific conditions to form the target compound.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the reaction type and conditions.
科学的研究の応用
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Material Science: Its unique structural properties may be useful in developing new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrrole and piperidine rings could interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds to 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone include:
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)propanone: Differing by an additional methyl group on the ethanone chain.
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-ethylpiperidin-1-yl)ethanone: Featuring an ethyl group instead of a methyl group on the piperidine ring.
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.
特性
分子式 |
C26H30N2O |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
1-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C26H30N2O/c1-19-13-15-27(16-14-19)18-26(29)25-17-20(2)28(21(25)3)24-11-9-23(10-12-24)22-7-5-4-6-8-22/h4-12,17,19H,13-16,18H2,1-3H3 |
InChIキー |
KAHDLKFUFHHVPX-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100975.png)
![N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B15100983.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100988.png)
![1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide](/img/structure/B15100991.png)
![N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide](/img/structure/B15101011.png)

![N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanamide](/img/structure/B15101021.png)
![3-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B15101036.png)
![ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B15101039.png)
![3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15101042.png)

![Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15101048.png)

![Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B15101067.png)
